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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)piperazin-2-one
CAS No.: 1246553-07-0
Cat. No.: B1527474

Get Quote

Executive Summary & Structural Logic

Molecule: 3-(2-Fluorophenyl)piperazin-2-one Formula: C

H
FN

O MW: 194.21 g/mol Core Scaffold: Piperazin-2-one (2-oxopiperazine) Key Feature: A chiral
center at C3 bearing an ortho-fluorophenyl substituent.[1][2][3][4][5][6][7][8]

The analysis of this molecule presents unique challenges due to the chiral center at C3, which
renders the methylene protons of the piperazine ring (C5 and C6) diastereotopic.[1][2]
Furthermore, the 2-fluorophenyl moiety introduces

F_
H and

F-
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C spin-spin couplings that complicate the aromatic region but serve as definitive structural
fingerprints.[1][2]

Structural Numbering & Features[1][2][7][10][11]

e N1: Amide nitrogen (Lactam NH).[1][2]

C2: Carbonyl carbon (Lactam C=0).[1][2]

C3: Chiral methine carbon (Benzylic).[1][2]

N4: Secondary amine nitrogen.[1][2]

C5/C6: Ethylene bridge carbons.[1][2]

NMR Spectroscopy: The Primary Validation Tool[2]
H NMR Analysis (Proton)

Solvent Recommendation: DMSO-

is preferred over CDCI

to ensure solubility of the lactam and to sharpen the exchangeable NH signals.[1][2]

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://pubchemlite.lcsb.uni.lu/e/compound/62352458
https://www.medchemexpress.com/piperazin-2-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Position Type

Shift (

» PpmM)

Multiplicity

Coupling (

, H2)

Mechanistic
Insight

NH (N1) Amide

7.8-8.2

brs

Downfield
due to lactam
resonance;
H-bonding
sensitive.[1]

[2]

Ar-H Aromatic

71-75

Complex
multiplet due
to overlap
and F-
coupling.[1]
[2] The
proton ortho
toFis
distinct.[1][2]

H3 Methine

48-5.1

s (ord)

Diagnostic
Peak.

Benzylic and

-carbonyl.[1]
[2] Appears
as a singlet if
N4-H
exchange is
fast; doublet
if slow.[1][2]

H5/H6 Methylene

28-34

Complex

Diastereotopi
c Effect. The
C3 chiral
center makes
H5a/H5b and
H6a/H6b

chemically
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non-
equivalent.[1]

[2]

Broad;
chemical shift
) varies with
NH (N4) Amine 20-25 brs )
concentration
and water

content.[1][2]

C NMR Analysis (Carbon)

The
C spectrum is defined by the C-F coupling patterns.[1]
e C2 (Carbonyl): ~168-170 ppm (Singlet).[1][2]
e C3 (Chiral Center): ~58-62 ppm.[1][2]
e Aromatic Ring (C-F Coupling):
o C-F(
): ~160 ppm (Doublet,
Hz).[1]
o C(
): ~115 ppm (Doublet,
Hz).[1][2]
o C(
): ~130 ppm (Doublet,

Hz).[1][2]
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F NMR (Fluorine)

This is the most rapid purity check.[1]
e Shift: -110 to -120 ppm (relative to CFCI
)-[11[2]
o Pattern: Multiplet (ddd) due to coupling with aromatic protons.[1][2]
 Utility: Integration of this signal against an internal standard (e.g.,

-trifluorotoluene) provides a precise quantitative assay (QNMR) without interference from
solvent or water peaks.[1][2]

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, distinguishing it
from its regioisomer (5-substituted), and assessing enantiomeric purity.
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Crude Sample
3-(2-Fluorophenyl)piperazin-2-one

1. 19F NMR

Signal @ -115 ppm?
(Confirms F-Ar moiety)

:

2. 1H NMR (DMSO-d6)

:

Diagnostic H3 Singlet @ ~5.0 ppm
(Confirms 3-position substitution)

3. 2D HSQC/HMBC

HMBC: Correlation H3 -> C=0
(Confirms Lactam Core)

4. Chiral HPLC

Enantiomeric Excess (ee%)
Determine R/S ratio

Click to download full resolution via product page

Caption: Step-by-step logic flow for the structural validation of 3-arylpiperazin-2-ones.
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Infrared (IR) & Mass Spectrometry (MS)[1][3][4]
Infrared Spectroscopy (ATR-FTIR)

The IR spectrum distinguishes the lactam carbonyl from open-chain amides or esters.[1][2]
e Lactam C=0: 1660 — 1680 cm

(Strong).[1][2] Note: Lower frequency than typical esters due to amide resonance.[1][2]

e N-H Stretch: 3200 — 3400 cm
(Broad).[1][2] Two bands may be visible (Amide NH and Amine NH).[1][2]
e C-F Stretch: 1200 — 1250 cm
(Strong).[1][2]
Mass Spectrometry (ESI-MS)[1][2]
 |onization: Positive Mode (ESI+).[1][2]
» Molecular lon:
m/z.[1][2]
o Fragmentation Pathway:
o Loss of CO (-28): Cleavage of the lactam ring is a primary pathway.[1][2]

o Retro-Diels-Alder (RDA): Piperazinone rings often undergo RDA-type fragmentation,
losing fragments of the ethylene bridge (

)-[11[2]

Experimental Protocols
Protocol A: NMR Sample Preparation for Structural
Assignment[1][2]

e Objective: Obtain high-resolution spectra with resolved exchangeable protons.
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* Reagents: DMSO-

(99.9% D) + 0.03% TMS.[1][2]

e Procedure:

[¢]

Weigh 10-15 mg of the solid sample into a clean vial.
o Add 0.6 mL of DMSO-

[1][2]

o Sonicate for 30 seconds to ensure complete dissolution (lactams can be crystalline and
slow to dissolve).

o Transfer to a 5mm NMR tube.[1][2]

o Critical Parameter: Set probe temperature to 300K. If H3/H5/H6 signals are broad due to
conformational flipping of the piperazine ring, elevate temperature to 320K to coalesce the
signals.[1][2]

Protocol B: Chiral Purity Determination (HPLC)
o Objective: Quantify the enantiomeric excess (ee) of the synthesized scaffold.
e Column: Chiralpak IA or IB (Amylose-based).[1][2]

e Mobile Phase: Hexane : Ethanol (80:[1]20) with 0.1% Diethylamine (DEA).[1][2] DEA is
required to sharpen the peak of the secondary amine.[1][2]

e Flow Rate: 1.0 mL/min.[1][2]
e Detection: UV @ 254 nm (Phenyl absorption).[1][2]

o Expected Result: Two peaks (R and S enantiomers).[1][2][7] Baseline separation is typically
achieved within 15 minutes.[1][2]
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¢ Design and Synthesis of Piperazine Hybrid Molecules. Source: Revue Roumaine de Chimie.
[1][2] URL:[Link]

¢ PubChem Compound Summary: 3-(2-fluorophenyl)piperazin-2-one. Source:[1][2] National
Center for Biotechnology Information.[1][2] URL:[Link][1]

« |dentification of 3-(piperazinylmethyl)benzofuran derivatives. Source: Taylor & Francis
Online.[1][2] URL:[LInK][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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